molecular formula C5H11Cl2N3 B1423124 methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride CAS No. 1306605-22-0

methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride

Cat. No.: B1423124
CAS No.: 1306605-22-0
M. Wt: 184.06 g/mol
InChI Key: UUTGTUOJRWYRFB-UHFFFAOYSA-N
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Description

  • Structure : The compound consists of a pyrazole ring with a methyl group attached to the nitrogen atom and two chloride ions as counterions .

Molecular Structure Analysis

The molecular structure of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride features a pyrazole ring (1H-pyrazol-4-yl) connected to a methylamine group. The dihydrochloride salt form ensures water solubility and stability .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and characterized for their potential applications in various fields. Titi et al. (2020) synthesized N-((1h-pyrazol-1-yl)methyl) pyrimidin-2-amine and related compounds, which were identified using spectroscopic techniques and X-ray crystallography. These compounds were evaluated for their biological activities against breast cancer and microbes, highlighting the importance of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).

Structural Studies and Tautomerism

Amarasekara et al. (2009) explored the structural tautomerism of 4-acylpyrazolone Schiff bases, emphasizing the significance of hydrogen bonding in stabilizing specific tautomeric forms. This study contributes to the understanding of structural dynamics in pyrazole-based compounds, which is crucial for designing functional materials and pharmaceuticals (Amarasekara et al., 2009).

Reactivity and Synthesis Optimization

Szlachcic et al. (2020) investigated the reactivity of pyrazole derivatives through XRD and DFT studies, focusing on intramolecular hydrogen bonding's impact on the reductive cyclization process. Their findings suggest alternative synthesis methods for 1H-pyrazolo[3,4-b]quinoxalines, demonstrating the role of pyrazole derivatives in organic synthesis optimization (Szlachcic et al., 2020).

Corrosion Inhibition

Chetouani et al. (2005) explored the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media. Their study found that these compounds are efficient corrosion inhibitors, highlighting the potential of pyrazole derivatives in materials science and engineering applications (Chetouani et al., 2005).

Metal Complexes and Coordination Chemistry

Massoud et al. (2015) synthesized and characterized metal(II) complexes based on pyrazolyl ligands. These complexes exhibit unique geometries and coordination properties, demonstrating the versatility of pyrazole derivatives in developing new materials with potential applications in catalysis, magnetic materials, and more (Massoud et al., 2015).

Safety and Hazards

  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P321 (Specific treatment (see medical advice)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention) .

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-8-4-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTGTUOJRWYRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNN=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306605-22-0
Record name methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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